Benzene, 1,2,4-tris-trimethylsilyl-
Description
Benzene, 1,2,4-tris-trimethylsilyl- is a trisubstituted benzene derivative featuring three trimethylsilyl (-Si(CH₃)₃) groups at the 1,2,4 positions of the aromatic ring. The trimethylsilyl group is known for its steric bulk and electron-donating character, which arise from the silicon atom’s larger atomic radius and σ-donor capability compared to carbon-based substituents. These features influence the compound’s solubility, thermal stability, and reactivity, making it valuable in organic synthesis as a protecting group or precursor in silicon-containing materials .
Properties
CAS No. |
17864-15-2 |
|---|---|
Molecular Formula |
C15H30Si3 |
Molecular Weight |
294.65 g/mol |
IUPAC Name |
[2,4-bis(trimethylsilyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H30Si3/c1-16(2,3)13-10-11-14(17(4,5)6)15(12-13)18(7,8)9/h10-12H,1-9H3 |
InChI Key |
JBUNNBYNEZNCGH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C |
Other CAS No. |
17864-15-2 |
Synonyms |
[2,5-Bis(trimethylsilyl)phenyl](trimethyl)silane |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2-Bis(trimethylsilyl)benzene (C₁₂H₂₂Si₂)
- Molecular Weight : 222.48 g/mol (vs. ~276.7 g/mol for the tris-trimethylsilyl analog).
- Properties: Exhibits high thermal stability and hydrophobicity due to the silyl groups. Used in cross-coupling reactions and as a ligand in organometallic chemistry .
- Key Difference : The absence of a third trimethylsilyl group reduces steric hindrance, enhancing reactivity in substitution reactions compared to the trisubstituted compound.
1,2-Bis(trimethylsilyl)-4-methylbenzene (C₁₃H₂₄Si₂)
- Substituents : Combines two trimethylsilyl groups and one methyl group.
Carbon-Based Trisubstituted Benzenes
1,2,4-Tri-tert-butylbenzene (C₁₅H₂₄)
- Substituents : Three tert-butyl (-C(CH₃)₃) groups.
- Properties : Extremely bulky, with tert-butyl groups providing stronger electron-donating effects than trimethylsilyl. Used in supramolecular chemistry for cavity formation .
- Comparison : While both compounds are sterically hindered, the tert-butyl derivative lacks the silicon atom’s unique electronic effects, making it less effective in silicon-based polymer applications.
1,2,4-Trichlorobenzene (C₆H₃Cl₃)
- Substituents : Three electronegative chlorine atoms.
- Properties: High density (1.46 g/cm³) and polarity, contrasting with the nonpolar, hydrophobic tris-trimethylsilyl analog. Reactivity dominated by electrophilic substitution at the less hindered positions .
Mixed Substituent Systems
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl) (C₁₂H₁₆)
1,2,3-Tris(phenylmethoxy)benzene (C₂₇H₂₄O₃)
- Substituents : Three benzyloxy (-OCH₂C₆H₅) groups.
- Applications : Used in photoresist materials and dendrimer synthesis. The oxygen atoms in benzyloxy groups increase polarity, contrasting with the hydrophobic silyl-based compound .
Data Tables
Table 1: Physical and Electronic Properties Comparison
| Compound | Molecular Weight (g/mol) | Substituent Type | Boiling Point (°C, estimated) | Key Applications |
|---|---|---|---|---|
| 1,2,4-Tris-trimethylsilyl- | ~276.7 | -Si(CH₃)₃ | >300 (high) | Silicon polymers, protecting groups |
| 1,2-Bis(trimethylsilyl)benzene | 222.48 | -Si(CH₃)₃ | 280–300 | Organometallic ligands |
| 1,2,4-Tri-tert-butylbenzene | 204.36 | -C(CH₃)₃ | 285–290 | Host molecules in inclusion complexes |
| 1,2,4-Trichlorobenzene | 181.45 | -Cl | 213–214 | Solvent, dielectric fluid |
Table 2: Reactivity and Stability
| Compound | Steric Hindrance | Hydrolytic Stability | Electrophilic Reactivity |
|---|---|---|---|
| 1,2,4-Tris-trimethylsilyl- | Very high | Moderate (Si–C bond) | Low (due to steric bulk) |
| 1,2-Bis(trimethylsilyl)benzene | High | Moderate | Moderate |
| 1,2,4-Trichlorobenzene | Low | High | High (activated positions) |
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